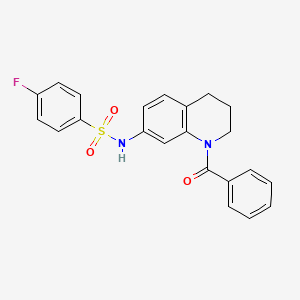
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as N-benzoyl-THQ, is a synthetic compound that has been studied for its potential applications in scientific research. N-benzoyl-THQ is a small molecule that can be synthesized using a variety of methods, including the condensation of 2-hydroxy-1-benzoyl-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. The resulting compound is a highly versatile and stable compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. In addition, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.
作用機序
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. In addition, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has been found to possess anti-tumor activity, and has been shown to inhibit the growth of several types of cancer cell lines in vitro.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ has several advantages when used in laboratory experiments. It is a highly stable compound and can be synthesized using a variety of methods. In addition, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. Furthermore, it is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation.
However, there are also some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ in laboratory experiments. As it is a synthetic compound, it is not available in nature, and must be synthesized in the laboratory. In addition, the exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
将来の方向性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ is a highly versatile and stable compound that has been found to possess a wide range of biological activities. As such, there are a number of potential future directions for research. These include further investigation into the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ and its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. In addition, further research is needed to explore the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ in combination with other compounds to enhance its efficacy. Finally, further research is needed to investigate the potential toxicity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ and its potential side effects.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamideQ can be synthesized via a condensation reaction of 2-hydroxy-1-benzoyl-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. This reaction is carried out in a solvent such as ethanol or methanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and is complete within 1-2 hours. The resulting compound is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-24(21-16-19-9-4-5-11-23(19)32-26(21)31)27-20-12-13-22-18(15-20)10-6-14-28(22)25(30)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16H,6,10,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUYMRRVRYAUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














